5-Nitro-2-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality 5-Nitro-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)6-2-1-4(13(15)16)3-5(6)7(12)14/h1-3H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKKEYSLBOFCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743893 | |

| Record name | 5-Nitro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-28-0 | |

| Record name | 5-Nitro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Nitro-2-(trifluoromethyl)benzamide (CAS 1214323-28-0)

[1][2][3][4]

Chemical Identity & Core Profile[3][5]

5-Nitro-2-(trifluoromethyl)benzamide is a specialized fluorinated aromatic intermediate used primarily in the synthesis of next-generation agrochemicals (insecticides/nematicides) and pharmaceutical candidates (androgen receptor modulators). Its structure combines a strongly electron-withdrawing trifluoromethyl group (

Core Data Table

| Property | Specification |

| CAS Registry Number | 1214323-28-0 |

| IUPAC Name | 5-Nitro-2-(trifluoromethyl)benzamide |

| Molecular Formula | |

| Molecular Weight | 234.13 g/mol |

| Precursor CAS | 887350-95-0 (Nitrile) / 847547-06-2 (Acid) |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 160–164 °C (Typical for class) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Key Hazards | Irritant (H315, H319), Potential organ toxicity (Nitro cpd.) |

Synthesis & Production Protocols

The synthesis of 5-Nitro-2-(trifluoromethyl)benzamide typically follows a Nucleophilic Aromatic Substitution (

Pathway A: The Nitrile Hydrolysis Route (Industrial Preferred)

This route is favored in agrochemical manufacturing due to the high scalability of the nitrile intermediate.

-

Cyanation (

):-

Substrate: 2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7).

-

Reagent: Copper(I) cyanide (CuCN) or NaCN with a phase transfer catalyst.

-

Conditions: Polar aprotic solvent (NMP or DMF) at 140–160°C.

-

Mechanism: The nitro group (para) and trifluoromethyl group (ortho) strongly activate the chloride for displacement by the cyanide ion.

-

Intermediate: 5-Nitro-2-(trifluoromethyl)benzonitrile (CAS 887350-95-0).[1][2][3][4]

-

-

Controlled Hydrolysis (Ritter-Type or Basic):

-

Reagent:

(80-90%) or -

Conditions: 60–80°C.

-

Outcome: The nitrile is hydrated to the primary amide without over-hydrolysis to the carboxylic acid.

-

Pathway B: The Acid Chloride Route (Laboratory Scale)

-

Starting Material: 5-Nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2).[5]

-

Activation: Reflux with Thionyl Chloride (

) to form the acid chloride. -

Amidation: Quench with aqueous Ammonia (

) or Ammonia gas in dichloromethane.

Synthesis Workflow Diagram

Caption: Comparative synthesis pathways showing the industrial Nitrile route (Solid) vs. the Laboratory Acid route (Dashed).

Applications & Strategic Value

Agrochemical Development (Primary Sector)

This compound serves as a critical "building block" for Isoxazoline and Diamide class insecticides. The 2-trifluoromethyl-5-nitro motif is essential for biological activity against resistant pests (e.g., Lepidoptera).

-

Mechanism of Action: The amide moiety acts as a hydrogen bond donor/acceptor in the binding pocket of ryanodine receptors (RyRs) or GABA-gated chloride channels, while the

group enhances lipophilicity, allowing the molecule to penetrate the insect cuticle. -

Patent Landscape: Cited in patents (e.g., CN113444016A, RU2735602C2) for the synthesis of broad-spectrum pesticidal molecules targeting Arthropoda and Nematoda.

Medicinal Chemistry

-

Androgen Receptor Antagonists: Analogous to the structure of Bicalutamide and Enzalutamide , the 5-nitro-2-(trifluoromethyl) core is investigated for non-steroidal anti-androgen activity.

-

Bioisosterism: The benzamide group serves as a bioisostere for heterocycles in kinase inhibitors, where the electron-deficient ring (due to

and

Safety & Handling Protocol

Warning: This compound contains a nitro group and halogenated moieties.[] It must be treated as a potential energetic material and severe irritant.

Hazard Identification (GHS)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin irritation / Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Procedures

-

Engineering Controls: All synthesis steps involving nitration or cyanation must be performed in a fume hood with blast shielding.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the compound should be kept dry to prevent slow hydrolysis or degradation.

-

Waste Disposal: Do not mix with strong bases or reducing agents. Dispose of as halogenated organic waste.

References

-

BLD Pharm. (2024). Product Safety Data Sheet: 5-Nitro-2-(trifluoromethyl)benzamide (CAS 1214323-28-0). Retrieved from

-

GuideChem. (2023). Chemical Properties and Suppliers for CAS 1214323-28-0. Retrieved from

-

Google Patents. (2021).[7] CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto.[7] Retrieved from

-

Google Patents. (2020). RU2735602C2 - Molecules with a pesticidal function and intermediate compounds. Retrieved from

-

PubChem. (n.d.). Compound Summary: 5-Nitro-2-(trifluoromethyl)benzonitrile (Precursor CAS 887350-95-0).[1][2][4] Retrieved from

Sources

- 1. 5-Nitro-2-(trifluoromethyl)benzonitrile,887350-95-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. 2-Amino-4-Trifluoromethylbenzonitrile_1483-54-1_Hairui Chemical [hairuichem.com]

- 3. cacheby.com [cacheby.com]

- 4. 5-Nitro-2-(trifluoromethyl)benzonitrile|CAS: 887350-95-0|5-Nitro-2-(trifluoromethyl)benzonitrile-百灵威 [jkchemical.com]

- 5. 50551-17-2|4-Nitro-2-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Nitro-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(trifluoromethyl)benzamide is an aromatic organic compound characterized by a benzamide core functionalized with both a nitro group and a trifluoromethyl group. These substituents are known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making this and related structures valuable intermediates in medicinal chemistry and materials science. The trifluoromethyl group, a strong electron-withdrawing moiety, often enhances metabolic stability and membrane permeability, while the nitro group, also electron-withdrawing, can be a key pharmacophore or a precursor for an amino group, which can be further functionalized.

This guide provides a detailed examination of the core physicochemical properties of 5-Nitro-2-(trifluoromethyl)benzamide, offering both established data for structurally related compounds and predictive insights based on foundational chemical principles. It includes standardized protocols for experimental determination of these properties, ensuring a framework for self-validating research and development.

Chemical Identity and Structure

The fundamental step in characterizing any chemical entity is to establish its precise identity. The structural arrangement of 5-Nitro-2-(trifluoromethyl)benzamide dictates its fundamental chemical and physical behaviors.

-

IUPAC Name: 5-Nitro-2-(trifluoromethyl)benzamide

-

Molecular Formula: C8H5F3N2O3

-

Molecular Weight: 234.13 g/mol

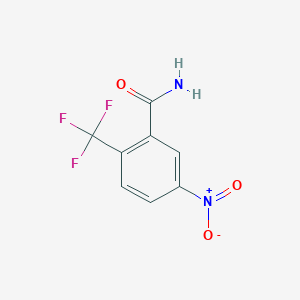

Below is a diagram illustrating the chemical structure of the molecule.

Caption: 2D structure of 5-Nitro-2-(trifluoromethyl)benzamide.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The table below summarizes key properties, with some values estimated based on structurally similar compounds due to the limited availability of specific experimental data for this exact isomer.

| Property | Value / Predicted Range | Significance in Drug Development |

| Molecular Weight | 234.13 g/mol | Influences diffusion, solubility, and absorption kinetics. |

| Appearance | Predicted: White to off-white solid | Important for formulation and quality control.[3] |

| Melting Point (°C) | Predicted: 120-170 °C | A key indicator of purity and lattice energy.[4] |

| Boiling Point (°C) | > 250 °C (Decomposes) | High due to polarity and molecular weight; decomposition is likely.[] |

| Water Solubility | Low | The hydrophobic trifluoromethyl group and aromatic ring limit aqueous solubility.[3][6] |

| LogP (o/w) | Predicted: 1.5 - 2.5 | Indicates lipophilicity; crucial for predicting membrane permeability. |

| pKa (acidic) | Predicted: ~16-17 (Amide N-H) | The amide proton is weakly acidic. |

| pKa (basic) | Predicted: < 0 (Nitro group) | The nitro group and amide carbonyl are very weak bases. |

Solubility Profile

The principle of "like dissolves like" governs solubility. The structure of 5-Nitro-2-(trifluoromethyl)benzamide, with a polar amide group and a large, nonpolar trifluoromethyl-substituted aromatic ring, results in a mixed solubility profile.[7]

-

Aqueous Solubility: Expected to be low. The strong intermolecular forces in water (hydrogen bonding) are not sufficiently overcome by interactions with the largely hydrophobic molecule.

-

Organic Solubility: Exhibits good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where the polar amide group can interact favorably.[8] It is also expected to be soluble in polar protic solvents like ethanol and methanol, though to a lesser extent than in DMSO.[3][9][10]

Causality in Solvent Choice: The choice of solvent is critical for analysis, reaction chemistry, and formulation. For biological assays, a stock solution is typically prepared in DMSO, followed by further dilution in aqueous buffers.[8] It is crucial to ensure the final DMSO concentration is low, as it can have independent physiological effects.[8]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the compound. This workflow represents a self-validating system, where each step provides complementary information.

Caption: A logical workflow for the synthesis and characterization of a chemical entity.

Experimental Protocols

The following protocols describe standard methodologies for determining key physicochemical properties.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reverse-phase HPLC method suitable for purity analysis of benzamide derivatives.[11]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often added to improve peak shape). A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm, or a wavelength determined by a UV-Vis scan of the compound.

-

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

-

Injection: Inject 5-10 µL of the sample solution.

-

Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram. This assumes that all impurities have a similar UV response factor. For higher accuracy, a reference standard is required.

Protocol 2: Structural Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of the compound.

-

Instrumentation: A mass spectrometer, often coupled with a GC or LC system (GC-MS or LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) is common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.[11]

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Analysis:

-

In positive ion mode (ESI+), look for the protonated molecule [M+H]⁺ at m/z 235.13.

-

In negative ion mode (ESI-), look for the deprotonated molecule [M-H]⁻ at m/z 233.13.

-

The high-resolution mass should match the theoretical exact mass (C8H5F3N2O3) to confirm the elemental composition.

-

Protocol 3: Determination of Melting Point

The melting point is a sensitive indicator of purity.[12] Impurities typically depress and broaden the melting range.

-

Instrumentation: A calibrated melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dry crystalline solid.

-

Procedure:

-

Pack a small amount of the powder into a capillary tube.

-

Place the tube in the melting point apparatus.

-

Heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

-

-

Validation: A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Potential Applications and Mechanistic Considerations

While specific biological activity for 5-Nitro-2-(trifluoromethyl)benzamide is not widely documented, its structural motifs are present in molecules with known pharmacological relevance. Benzimidazole derivatives containing trifluoromethyl groups have been explored for their antiparasitic activity.[13] Similarly, various nitroaromatic compounds, including nitrobenzimidazoles, have been investigated for activities such as vasorelaxant effects.[14]

The physicochemical properties detailed here directly influence a compound's potential as a drug candidate. The relationship between these properties and ADME (Absorption, Distribution, Metabolism, and Excretion) is crucial.

Caption: Interplay between physicochemical properties and ADME processes.

Conclusion

5-Nitro-2-(trifluoromethyl)benzamide is a multifaceted organic molecule whose physicochemical properties are dictated by the interplay of its benzamide core, electron-withdrawing nitro group, and lipophilic trifluoromethyl substituent. This guide has synthesized predictive data with established analytical principles to provide a comprehensive technical overview. The provided experimental protocols offer a robust framework for researchers to validate the purity, identity, and characteristics of this compound, ensuring data integrity and reproducibility in research and development endeavors.

References

- Benchchem. (n.d.). Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Benzamide, N,N,4-trimethyl-.

- Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.

- Klin Lab Diagn. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. PubMed.

- BLD Pharm. (n.d.). 16499-68-6|2-Nitro-5-(trifluoromethyl)benzamide.

- Chemistry Education. (n.d.). Synthesis and analysis of amides.

- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.

- CymitQuimica. (n.d.). 2-Nitro-5-(trifluoromethyl)benzamide.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzamide 97 360-64-5.

- CymitQuimica. (n.d.). CAS 360-64-5: 2-(Trifluoromethyl)benzamide.

- PubChem - NIH. (n.d.). Benzamide | C7H7NO | CID 2331.

- Benchchem. (n.d.). "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.

- INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-95-5.

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K....

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K....

- Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives.

- PubMed. (2001, January 22). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives.

- Cayman Chemical. (n.d.). PRODUCT INFORMATION.

- BOC Sciences. (n.d.). CAS 360-64-5 (2-(Trifluoromethyl)benzamide).

Sources

- 1. 16499-68-6|2-Nitro-5-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]

- 2. 2-Nitro-5-(trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]

- 3. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]

- 4. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-95-5 | INDOFINE Chemical Company [indofinechemical.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. moravek.com [moravek.com]

- 13. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-Depth Technical Guide to 5-Nitro-2-(trifluoromethyl)benzamide

Introduction

5-Nitro-2-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structure, featuring a trifluoromethyl group, a nitro group, and a benzamide scaffold, provides a unique combination of electronic and steric properties. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and relevance as a building block in the design of novel therapeutic agents.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's molecular characteristics is foundational to its application in research and development. This section details the structural and chemical properties of 5-Nitro-2-(trifluoromethyl)benzamide.

Chemical Identity and Molecular Weight

-

Systematic IUPAC Name: 5-Nitro-2-(trifluoromethyl)benzamide

-

CAS Number: 328-82-5

-

Molecular Formula: C₈H₅F₃N₂O₃

-

Molecular Weight: 234.13 g/mol

Structural Analysis

The molecule is built upon a benzene ring with three key substituents that dictate its chemical behavior:

-

Benzamide Group (-CONH₂): Located at the C1 position, this functional group can participate in hydrogen bonding as both a donor and an acceptor, a critical feature for interactions with biological macromolecules.

-

Trifluoromethyl Group (-CF₃): Positioned at C2 (ortho to the amide), this group is a strong electron-withdrawing moiety. Its presence significantly impacts the acidity of the amide N-H protons and increases the molecule's lipophilicity and metabolic stability—highly desirable traits in drug candidates.[1][2]

-

Nitro Group (-NO₂): Found at the C5 position (para to the amide), this is another powerful electron-withdrawing group. The nitro group's presence is pivotal, as it can be chemically reduced to an amine, serving as a synthetic handle for further molecular elaboration.[3] In medicinal chemistry, aromatic nitro groups are recognized pharmacophores in certain classes of antibiotics and are essential for the mechanism of action in some covalent enzyme inhibitors.[4][5]

The functional groups are known to be significantly twisted out of the plane of the benzene ring, which can influence crystal packing and intermolecular interactions.[6]

Caption: Molecular structure of 5-Nitro-2-(trifluoromethyl)benzamide.

Physicochemical Data Summary

The calculated physicochemical properties are essential for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Predicted/Experimental |

| Molecular Weight | 234.13 g/mol | Calculated |

| XLogP3 | 1.9 | Predicted |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 1 | Calculated |

| Topological Polar Surface Area | 84.2 Ų | Calculated |

Part 2: Synthesis and Reactivity Insights

Retrosynthetic Analysis and Strategic Considerations

From a synthetic chemist's perspective, the molecule can be disconnected in several ways. A logical approach involves the formation of the amide bond as a late-stage transformation from the corresponding carboxylic acid or acyl chloride. The core challenge lies in the regioselective installation of the nitro and trifluoromethyl groups on the benzene ring.

A plausible retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of 5-Nitro-2-(trifluoromethyl)benzamide.

Expertise in Practice: The choice to nitrate 2-(trifluoromethyl)toluene is strategic. The trifluoromethyl group is an ortho-, para-director, but it is also deactivating. Nitration typically occurs at the positions meta to the deactivating group. However, the exact conditions (mixed acid concentration, temperature) are crucial for achieving the desired 5-nitro isomer in good yield.[7]

Experimental Synthesis Protocol

A common laboratory-scale synthesis involves the nitration of a commercially available precursor, 2-(trifluoromethyl)benzamide.

Protocol: Nitration of 2-(Trifluoromethyl)benzamide [8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3 equivalents) to 0-5 °C in an ice-water bath.

-

Substrate Addition: Slowly add 2-(trifluoromethyl)benzamide (1 equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. Stir until all the solid has dissolved.

-

Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (1 equivalent) in the dropping funnel.

-

Nitration Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate of 5-Nitro-2-(trifluoromethyl)benzamide will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Part 3: Applications in Drug Discovery and Development

The structural motifs within 5-Nitro-2-(trifluoromethyl)benzamide make it a valuable scaffold in medicinal chemistry.

Role as a Pharmacophore and Synthetic Intermediate

This compound serves as a precursor for more complex molecules, particularly in the development of antitubercular agents. For instance, related nitrobenzamide structures are key intermediates in the synthesis of Benzothiazinones (BTZs), a promising class of drugs targeting tuberculosis.[6]

Bioisosteric Replacement and Analogue Development

The benzamide moiety is a common feature in many approved drugs. The specific substitution pattern of this compound allows for systematic modifications:

-

Amide Modification: The primary amide can be converted to secondary or tertiary amides to explore structure-activity relationships (SAR).

-

Nitro Group Reduction: The nitro group can be reduced to an amine, which then serves as a versatile handle for introducing new functionalities via amide coupling, reductive amination, or sulfonylation. This is a common strategy to move from a potentially toxic nitro-aromatic to a more drug-like aniline derivative.

-

Trifluoromethyl Group: The CF₃ group is often used as a bioisostere for a methyl or chloro group, offering improved metabolic stability and membrane permeability.

The broader class of nitrobenzimidazoles, which can be synthesized from precursors like this, has shown a wide range of biological activities, including antihypertensive, antioxidant, and antimicrobial effects.[3][9][10][11] The 5-nitro substitution is often critical for these activities.[3]

Conclusion

5-Nitro-2-(trifluoromethyl)benzamide is more than a simple chemical compound; it is a strategically designed building block for modern drug discovery. Its molecular structure, characterized by a precise arrangement of electron-withdrawing and hydrogen-bonding groups, provides a robust starting point for the synthesis of novel therapeutic candidates. The compound's well-defined molecular weight and physicochemical properties, coupled with established synthetic routes, make it an accessible and valuable tool for researchers aiming to develop next-generation pharmaceuticals.

References

-

IUCr Journals. (2021, February 15). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]

-

Scholars Research Library. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]

-

PubChem. 5-Fluoro-2-nitrobenzotrifluoride. [Link]

-

ResearchGate. Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol. [Link]

- Google Patents. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

-

lookchem. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline. [Link]

-

PubChem. UV-328. [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

PubMed. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. [Link]

-

Molecular Systems Design & Engineering (RSC Publishing). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. [Link]

-

SciSpace. Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. [Link]

-

MDPI. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. [Link]

Sources

- 1. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. CAS 328-74-5: 3,5-Bis(trifluoromethyl)benzenamine [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Spectroscopic Characterization of 5-Nitro-2-(trifluoromethyl)benzamide: A Predictive Technical Guide

Introduction

In the landscape of contemporary drug discovery and materials science, the synthesis of novel small molecules with precisely tailored functionalities is paramount. Among these, fluorinated aromatic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 5-Nitro-2-(trifluoromethyl)benzamide is a molecule of interest, combining the potent electron-withdrawing properties of both a nitro group and a trifluoromethyl group with the versatile chemistry of a benzamide scaffold.

Molecular Structure and Spectroscopic Workflow

The structural features of 5-Nitro-2-(trifluoromethyl)benzamide, with its distinct functional groups, give rise to a unique spectroscopic fingerprint. A systematic approach to its characterization is essential for unambiguous identification.

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Nitro-2-(trifluoromethyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro and trifluoromethyl groups will deshield these protons, shifting them downfield, typically in the range of 7.5-9.0 ppm. The amide protons are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | d | J ≈ 8.5 |

| H-4 | 8.4 - 8.6 | dd | J ≈ 8.5, 2.5 |

| H-6 | 8.7 - 8.9 | d | J ≈ 2.5 |

| -NH₂ | 7.0 - 8.0 | br s | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the electron-withdrawing groups will have a significant effect on the chemical shifts of the aromatic carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 135 - 140 |

| C-2 | 125 - 130 (q) |

| C-3 | 128 - 132 |

| C-4 | 122 - 126 |

| C-5 | 145 - 150 |

| C-6 | 120 - 124 |

| -CF₃ | 120 - 125 (q) |

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the local electronic environment. The trifluoromethyl group attached to the aromatic ring is expected to produce a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard[1][2][3].

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -65 | s |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Nitro-2-(trifluoromethyl)benzamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width appropriate for organofluorine compounds (e.g., +50 to -250 ppm).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Nitro-2-(trifluoromethyl)benzamide is expected to show characteristic absorption bands for the amide, nitro, and trifluoromethyl groups.

Predicted IR Absorption Data

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3400 - 3200 | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak |

| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | Amide | 1620 - 1580 | Medium |

| N=O Asymmetric Stretch | Nitro | 1550 - 1500 | Strong |

| N=O Symmetric Stretch | Nitro | 1370 - 1330 | Strong |

| C-F Stretch | Trifluoromethyl | 1300 - 1100 | Strong, Broad |

| C-N Stretch | Amide | 1420 - 1380 | Medium |

The strong absorptions for the nitro and trifluoromethyl groups are particularly diagnostic for this molecule[4][5][6][7][8].

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data

The molecular weight of 5-Nitro-2-(trifluoromethyl)benzamide (C₈H₅F₃N₂O₃) is 234.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 234. The fragmentation pattern is likely to be dominated by cleavages characteristic of benzamides and nitroaromatic compounds[9][10][11][12].

Caption: Predicted major fragmentation pathways for 5-Nitro-2-(trifluoromethyl)benzamide in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic characterization of 5-Nitro-2-(trifluoromethyl)benzamide is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This predictive guide, grounded in the principles of spectroscopic analysis and data from analogous compounds, provides a robust framework for the identification and structural verification of this molecule. The distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with the characteristic absorptions in the IR spectrum and the predictable fragmentation pattern in the mass spectrum, create a unique and identifiable spectroscopic signature. For any researcher working with this compound, the protocols and predicted data herein serve as a valuable reference for experimental design and data interpretation.

References

-

Zimmermann, R., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1671-1682. Available at: [Link]

-

Yinon, J. (1993). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Journal of Mass Spectrometry, 28(10), 1128-1132. Available at: [Link]

-

Yoshida, S., & Asai, M. (1967). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Bulletin of the Chemical Society of Japan, 40(7), 1660-1666. Available at: [Link]

-

Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 393-400. Available at: [Link]

-

Yinon, J., & Boettger, H. G. (1972). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 6(11), 1265-1273. Available at: [Link]

-

McAlduff, E. J., Lynch, B. M., & Houk, K. N. (1978). Photoelectron spectra of substituted benzamides. Canadian Journal of Chemistry, 56(4), 495-503. Available at: [Link]

-

Chen, Z., et al. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(15), 7436-7441. Available at: [Link]

-

Wu, S.-W., & Chen, Q.-Y. (1989). A Novel and Convenient Synthesis of Trifluoromethyl-Containing Compounds from Sodium Trifluoromethanesulfinate. The Journal of Organic Chemistry, 54(12), 3023-3027. Available at: [Link]

-

Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Canadian Journal of Chemistry, 40(3), 393-400. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectrum of an Aromatic Nitrocompound Extracted from A. hauarensis. Retrieved from [Link]

-

Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 471-483. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2296. Available at: [Link]

-

Perjessy, A., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(3), 213-228. Available at: [Link]

-

Andrews, L., & Prochaska, F. T. (1979). Matrix photoionization studies of trifluoromethyl halide systems. Infrared spectra of the CF3+, CF2X+, and CF3X+ cations in solid argon. Journal of the American Chemical Society, 101(12), 3174-3180. Available at: [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Dahlbom, R., & Nilsson, J. L. G. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1435-1441. Available at: [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

Draghici, C., et al. (2007). New substituted benzamides with potential antipsychotic action. Revue Roumaine de Chimie, 52(10), 999-1005. Available at: [Link]

-

Glish, G. L., & McLuckey, S. A. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry, 11(1), 1-6. Available at: [Link]

-

Hess, T. F., et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 32(10), 1475-1481. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Liu, X.-F. (2012). 5-Nitro-2-trifluoromethyl-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2148. Available at: [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Davis, B. G., et al. (2018). 19F-NMR analyses enabled by direct trifluoromethylation. ResearchGate. Retrieved from [Link]

-

Bhaumik, A., et al. (2014). Figure S23. 1H NMR Spectra of 5-nitrobenzimidazole (2i). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[9]. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]

-

ChemRxiv. (2022). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarb - azonates of Copper(II) : molecular spe. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. colorado.edu [colorado.edu]

- 4. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

The Nitro-Activation Paradigm: Mechanism of Action of Nitrobenzamide Compounds

This guide explores the mechanism of action of nitrobenzamide compounds, synthesizing insights from antitubercular drug discovery (DprE1 inhibition) and oncology (the "Iniparib paradox"). It moves beyond simple enzyme inhibition to describe a prodrug activation paradigm where the nitro group acts as a "warhead" triggered by metabolic reduction.

Executive Summary: The Warhead Within

Nitrobenzamides are not merely passive competitive inhibitors; they are bioreductive prodrugs . Their pharmacological activity hinges on the enzymatic reduction of the nitro group (

This guide deconstructs the mechanism into two distinct pathways based on specificity:

-

Precision Covalent Inhibition: Exemplified by antitubercular agents targeting DprE1, where the enzyme itself activates the inhibitor, leading to a "suicide" covalent bond.

-

Promiscuous Reactivity & Zinc Ejection: Exemplified by Iniparib, where cellular reduction leads to non-selective cysteine modification, Reactive Oxygen Species (ROS) generation, and the ejection of zinc ions from zinc-finger domains (e.g., in PARP or HIV NCp7).

Core Mechanism I: Precision Covalent Inhibition (DprE1)

In Mycobacterium tuberculosis, nitrobenzamides (e.g., DNB1) target the essential enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase). This represents the ideal "lock-and-key" activation.

The Mechanism[1][2][3][4]

-

Binding: The nitrobenzamide binds to the active site of DprE1.

-

Activation: The enzyme's FAD cofactor (in its reduced

form) transfers electrons to the nitro group of the inhibitor. -

Transformation: The stable nitro group (

) is reduced to a highly electrophilic nitroso group ( -

Conjugation: The adjacent Cys387 residue in the enzyme's active site attacks the nitroso nitrogen.

-

Inhibition: A stable semimercaptal covalent adduct is formed, irreversibly inactivating the enzyme.

Visualization: The DprE1 Suicide Inhibition Pathway

Figure 1: The "Suicide Inhibition" pathway of DprE1 by nitrobenzamides. The enzyme catalyzes its own destruction by reducing the inhibitor's nitro group.

Core Mechanism II: The "Iniparib Paradox" & Zinc Ejection

For years, Iniparib (4-iodo-3-nitrobenzamide) was developed as a PARP1 inhibitor. However, it failed Phase III trials because it does not compete with NAD+ like classic PARP inhibitors (e.g., Olaparib). Instead, it acts via a "rogue" version of the nitro-activation mechanism.

The Mechanism[1][2][3][4]

-

Metabolic Activation: Cellular reductases (e.g., Nrf2-mediated enzymes, mitochondrial electron transport) reduce the nitro group to a nitroso species.

-

Zinc Ejection: The reactive nitroso/iodo-benzamide metabolite attacks cysteine residues coordinating zinc ions in Zinc Finger (ZnF) domains (found in PARP1, HIV NCp7, and transcription factors).

-

Structural Collapse: Modification of the cysteines (Cys-NO adducts or disulfide formation) reduces their affinity for

. The zinc ion is ejected, causing the protein domain to unfold and lose function. -

ROS Generation: The redox cycling of the nitro compound generates superoxide and other Reactive Oxygen Species, contributing to cytotoxicity.

Visualization: Zinc Ejection & Protein Unfolding

Figure 2: Mechanism of Zinc Ejection. The activated nitrobenzamide modifies the zinc-coordinating cysteines, forcing the release of the structural zinc ion.

Experimental Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol A: Tryptophan Fluorescence Zinc Ejection Assay

Purpose: To quantify the loss of structural integrity in zinc finger proteins (e.g., HIV NCp7 or PARP ZnF domains) upon treatment with nitrobenzamides. Principle: Zinc fingers often contain Tryptophan (Trp) residues whose intrinsic fluorescence is quenched or shifted when the protein is folded around zinc. Ejection of zinc exposes the Trp to the solvent, altering its fluorescence.

| Step | Action | Causality / Rationale |

| 1 | Preparation | Prepare 1 µM apo-protein (Zn-free) and holo-protein (Zn-bound) in 50 mM Tris-HCl (pH 7.4). |

| 2 | Titration | Add increasing concentrations (0.1 - 100 µM) of the nitrobenzamide to the holo-protein. Incubate for 30 min at 37°C. |

| 3 | Measurement | Excite at 295 nm (selective for Trp) and scan emission from 310–450 nm. |

| 4 | Validation | Add EDTA (1 mM) to a separate holo-protein sample as a positive control. |

| 5 | Analysis | Plot Fluorescence Intensity ( |

Protocol B: Mass Spectrometry Adduct Identification

Purpose: To confirm the covalent attachment of the nitrobenzamide (or its reduced form) to cysteine residues.

| Step | Action | Causality / Rationale |

| 1 | Incubation | Incubate target protein (e.g., DprE1 or ZnF peptide) with nitrobenzamide (10x excess) + reducing system (e.g., NADH/enzyme or DTT if mimicking chemical reduction). |

| 2 | Digestion | Digest protein with Trypsin (protease) overnight. |

| 3 | LC-MS/MS | Analyze peptides using ESI-Q-TOF or Orbitrap Mass Spectrometry. |

| 4 | Data Search | Search for dynamic modifications: 1. +Mass(Nitro) (Unreduced adduct) 2. +Mass(Nitroso) (Reduced adduct, -16 Da from nitro) 3. +Mass(Amine) (Fully reduced, -32 Da). |

References

-

Mechanism of DprE1 Inhibition (TB)

- Title: "Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): Challenging Target for Antitubercular Drug Discovery"

- Source:Chemistry Central Journal (2018)

-

URL:[Link]

-

Iniparib Mechanism & Cysteine Modification

-

Zinc Ejection in HIV Nucleocapsid

- Title: "Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters"

- Source:Journal of Medicinal Chemistry (2005)

-

URL:[Link]

-

Tryptophan Fluorescence Protocols

- Title: "Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities"

- Source:Bio-protocol (2019)

-

URL:[Link]

Sources

Introduction: The Strategic Role of the Trifluoromethyl Group in Benzamide Scaffolds

An In-depth Technical Guide to the Biological Activity of Trifluoromethyl-Containing Benzamides

The introduction of a trifluoromethyl (CF₃) group into organic molecules, particularly pharmaceutical and agrochemical candidates, is a cornerstone of modern medicinal chemistry. This electron-withdrawing group imparts a unique combination of properties, including increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target proteins. When appended to a benzamide scaffold—a privileged structure known for its versatile biological activities—the CF₃ group often potentiates the compound's efficacy and refines its pharmacological profile. This guide provides a detailed exploration of the diverse biological activities of trifluoromethyl-containing benzamides, elucidating their mechanisms of action, summarizing key structure-activity relationships, and providing field-proven experimental protocols for their evaluation.

Part 1: Anticancer Activity

Trifluoromethyl-containing benzamides have emerged as a highly successful class of anticancer agents, targeting diverse mechanisms from hormone receptor signaling to oncogenic kinase pathways.

Androgen Receptor (AR) Signaling Inhibitors

In prostate cancer, the androgen receptor is a critical driver of tumor growth and progression.[1] Trifluoromethylated benzamides have been developed to potently and specifically antagonize this pathway, representing a significant advancement over first-generation antiandrogens.

Mechanism of Action: Enzalutamide

Enzalutamide is a second-generation nonsteroidal antiandrogen that acts on multiple steps of the AR signaling pathway.[1] Unlike older antiandrogens like bicalutamide, which it inhibits with higher affinity, enzalutamide's mechanism is threefold[2][3]:

-

It competitively inhibits the binding of androgens (e.g., testosterone) to the androgen receptor in the cytoplasm.[1]

-

It prevents the nuclear translocation of the activated androgen receptor.[1][2]

-

Within the nucleus, it impairs the binding of the AR to DNA and the recruitment of coactivator proteins, thereby inhibiting the transcription of androgen-responsive genes.[1][2][3]

This multi-pronged inhibition results in a more complete shutdown of androgen-driven signaling, proving effective even in castration-resistant prostate cancer (CRPC).[2][4]

Multi-Kinase Inhibitors

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several trifluoromethyl-containing benzamides function as potent multi-kinase inhibitors, disrupting tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[5][6]

Key Examples and Mechanisms:

-

Regorafenib: This oral multi-kinase inhibitor targets a broad spectrum of kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR-β, FGFR).[5][7][8] By simultaneously blocking these pathways, regorafenib effectively stifles tumor proliferation, vascularization, and metastatic spread.[5][7]

-

Bosutinib: Used in the treatment of chronic myelogenous leukemia (CML), bosutinib is a dual inhibitor of Bcr-Abl and Src family kinases.[9][10] The Bcr-Abl tyrosine kinase is the abnormal protein that drives CML, and its inhibition is key to controlling the disease.[11][12]

-

Ponatinib: A third-generation tyrosine kinase inhibitor, ponatinib was specifically designed to inhibit the Bcr-Abl kinase, including variants with the T315I mutation, which confers resistance to other inhibitors.[13][14][15] Its unique structure allows it to bind effectively to the ATP-binding site of both native and mutant Bcr-Abl, making it a crucial therapy for resistant CML.[16][17]

Table 1: Overview of Anticancer Trifluoromethyl-Containing Benzamides

| Compound | Class | Primary Target(s) | Primary Indication(s) |

| Enzalutamide | AR Inhibitor | Androgen Receptor (AR) | Prostate Cancer[2] |

| Bicalutamide | AR Inhibitor | Androgen Receptor (AR) | Prostate Cancer[18] |

| Flutamide | AR Inhibitor | Androgen Receptor (AR) | Prostate Cancer[19] |

| Regorafenib | Multi-Kinase Inhibitor | VEGFR, TIE2, KIT, RET, BRAF, PDGFR, FGFR | Colorectal Cancer, GIST, HCC[5][7] |

| Bosutinib | Kinase Inhibitor | Bcr-Abl, Src Family Kinases | Chronic Myelogenous Leukemia (CML)[9] |

| Ponatinib | Kinase Inhibitor | Pan-mutational Bcr-Abl (incl. T315I) | CML, Ph+ ALL[14][16] |

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a trifluoromethyl-containing benzamide on a cancer cell line (e.g., LNCaP for prostate cancer).

Causality and Self-Validation: The principle of this assay is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The protocol includes untreated (negative) and solvent (vehicle) controls to establish a baseline for cell viability and ensure the solvent itself is not cytotoxic. A known cytotoxic agent should be used as a positive control to validate assay performance.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test benzamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

-

Incubation: Incubate the plate for 72 hours under the same conditions as step 1.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: Insecticidal Activity

Trifluoromethyl-containing benzamides, particularly within the diamide class, have revolutionized pest control with their novel mode of action and high selectivity.

Ryanodine Receptor (RyR) Modulators

Mechanism of Action: Flubendiamide & Chlorantraniliprole

Flubendiamide and chlorantraniliprole are potent insecticides that act as agonists of insect ryanodine receptors (RyRs).[20][21] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells, essential for regulating muscle contraction.[22] The mechanism proceeds as follows:

-

This binding locks the channel in an open state, causing an uncontrolled and continuous release of Ca²⁺ ions from internal stores into the cytoplasm.[21][24]

-

The massive depletion of internal calcium stores and elevated cytoplasmic calcium levels lead to a cessation of feeding, muscle paralysis, and ultimately, the death of the insect.[25][26]

A key to their success is their high selectivity for insect RyRs over mammalian isoforms, which contributes to their favorable safety profile for non-target organisms.[24][27]

Table 2: Overview of Insecticidal Trifluoromethyl-Containing Benzamides

| Compound | Class | IRAC Group | Primary Target | Target Pests |

| Flubendiamide | Phthalamide | 28 | Ryanodine Receptor | Lepidopteran larvae (caterpillars)[20][28] |

| Chlorantraniliprole | Anthranilic Diamide | 28 | Ryanodine Receptor | Lepidopteran larvae, some Coleoptera[21][23] |

Experimental Protocol: Leaf-Dip Bioassay for Larvicidal Activity

This protocol is a standard method for determining the efficacy (LC₅₀ - lethal concentration for 50% of the population) of a benzamide insecticide against a target lepidopteran pest, such as the cabbage looper (Trichoplusia ni).

Causality and Self-Validation: This assay directly tests the compound's efficacy via ingestion. The use of a solvent control is crucial to ensure that the formulation vehicle does not cause mortality. A water-only control serves as the negative baseline. A commercial standard insecticide should be included as a positive control to confirm the susceptibility of the test insect population and the validity of the assay conditions.

Methodology:

-

Insect Rearing: Maintain a healthy, age-standardized colony of the target insect larvae (e.g., third-instar) under controlled conditions (25°C, 60% RH, 16:8 L:D photoperiod).

-

Solution Preparation: Prepare a stock solution of the test benzamide in a suitable solvent (e.g., acetone). Make a series of dilutions in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100). The surfactant ensures even wetting of the leaf surface.

-

Leaf Treatment: Source unsprayed host plant leaves (e.g., cabbage or cotton). Individually dip each leaf into a test solution for 10-15 seconds with gentle agitation.

-

Drying: Place the treated leaves on a wire rack and allow them to air-dry completely in a fume hood.

-

Infestation: Place one dried leaf into a Petri dish lined with moistened filter paper. Introduce 10 third-instar larvae into each dish. Prepare at least three to four replicates for each concentration.

-

Incubation: Seal the Petri dishes (with ventilation) and incubate them under the same conditions used for rearing.

-

Mortality Assessment: Assess larval mortality at 48 and 72 hours post-infestation. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Correct mortality data for control mortality using Abbott's formula. Perform probit analysis on the corrected data to calculate the LC₅₀ and LC₉₀ values and their 95% confidence intervals.

Part 3: Other Notable Biological Activities

The versatility of the trifluoromethyl-benzamide scaffold extends to other important applications in agriculture and exploratory therapeutics.

-

Herbicide Safeners: Mefenpyr-diethyl is a benzamide derivative (though not directly a trifluoromethyl-benzamide, it belongs to the broader chemical class and its mechanism is relevant) used to protect cereal crops from herbicide injury. It works by enhancing the crop's natural defense mechanisms, inducing the expression of detoxification enzymes like glutathione S-transferases (GSTs) that metabolize the herbicide before it can cause damage.[29][30][31] This action is selective to the crop, not the target weed.[32]

-

CETP Inhibitors: Research has explored trifluoromethyl-containing benzamides as inhibitors of the Cholesteryl Ester Transfer Protein (CETP).[33] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL).[34] Inhibiting this protein is a therapeutic strategy aimed at raising HDL ("good") cholesterol levels to potentially reduce the risk of atherosclerosis.[35][36]

-

TRPV1 Antagonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key receptor in pain signaling pathways. Structure-activity relationship studies have identified trifluoromethyl-benzyl benzamide analogs as potent and selective TRPV1 antagonists, representing a promising avenue for the development of novel analgesic drugs.[37][38]

-

Antimicrobial Agents: Novel trifluoromethyl benzimidazole derivatives, which incorporate a benzamide linkage, have been synthesized and evaluated for their potential as antimicrobial agents. Molecular docking studies suggest these compounds may bind effectively to essential bacterial enzymes, indicating their potential for further development.[39]

Conclusion

The strategic incorporation of the trifluoromethyl group has transformed the benzamide scaffold into a powerhouse of biological activity. From life-saving anticancer drugs like enzalutamide and regorafenib to highly effective and selective insecticides like flubendiamide, these compounds demonstrate remarkable efficacy rooted in precise molecular interactions. The continued exploration of this chemical space, as seen in research on CETP and TRPV1 inhibitors, promises to yield new therapeutic and agricultural solutions. The principles of rational drug design, validated by robust experimental evaluation as detailed in this guide, will continue to drive the success of this important chemical class.

References

- Chlorantraniliprole Mode of Action. (2025, January 6). Google Search.

- Regorafenib. National Cancer Institute.

- Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Urology & Nephrology Open Access Journal.

- Chlorantraniliprole 18.5%SC, 200 g/l SC Insecticide Products. POMAIS Agriculture.

- Grothey, A., et al. (2019). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician.

- What is Chlorantraniliprole Insecticide?. (2025, February 27). News.

- Bosutinib. Wikipedia.

- ICLUSIG® (ponatinib) Mechanism of Action. Takeda Oncology.

- Enzalutamide. (2024, October 30). Pfizer Oncology Development Website.

- Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology.

- Ponatinib. Wikipedia.

- Enzalutamide. Wikipedia.

- Sonpavde, G., et al. (2020). Molecular insight of regorafenib treatment for colorectal cancer.

- Bosutinib: Uses & Dosage. MIMS Singapore.

- What is the mechanism of Regorafenib?. (2024, July 17). Patsnap Synapse.

- What is Bosutinib Monohydrate used for?. (2024, June 14). Patsnap Synapse.

- What is the mechanism of Ponatinib Hydrochloride?. (2024, July 17). Patsnap Synapse.

- Bosutinib – Knowledge and References. Taylor & Francis.

- Treatment Guide for Enzalutamide (Xtandi) for Prostate Cancer. (2025, December 31). OncLive.

- Mefenpyr-diethyl. MedChemExpress.

- Penson, D. F., & Sartor, O. (2013).

- Drug Monograph: bosutinib. Cancer Care Ontario.

- Okegawa, T., et al. (2018). A case of advanced prostate cancer controlled for the long term by flutamide after bicalutamide failure. IJU Case Reports.

- Flubendiamide. Environmental Protection Agency (EPA).

- Al-Otaibi, F., et al. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals.

- Flubendiamide 235. (2005). JMPR.

- What are Flubendiamide insecticide's uses and side effects?. Scimplify Blogs.

- Chlorantraniliprole. (2025, June 18). Revista Cultivar.

- An In-Depth Technical Guide to Flubendiamide Metabolism in Insects. Benchchem.

- Flubendiamide 39.5% SC Insecticide. Star Bio Science.

- Chlorantraniliprole - Active Ingredient Page. (2024, August 19). Chemical Warehouse.

- Drug Name: Regorafenib. (2023, August 1). BC Cancer.

- Khalaf, R. A., et al. (2025, August 8). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors.

- Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. (2024, October 1). R Discovery.

- Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry.

- Khalaf, R. A., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design.

- Cataneo, A. C., et al. (2013).

- Abu Khalaf, R., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design.

- Fulton, R., et al. (2014). Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines with affinity for GluN2B-containing NMDA receptors. Bioorganic & Medicinal Chemistry Letters.

- Al-Tel, T. H., et al. (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Molecules.

- Pharmacology of bicalutamide. Wikipedia.

- Chen, J., et al. (2021).

- Bicalutamide. Wikipedia.

- Winder, F., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals.

- How does flutamide work in prostate cancer?. (2024, October 28). Drugs.com.

- Mefenpyr diethyl (Ref: HOE 107892). AERU.

- Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry.

- Singh, P., & Carson, C. (2023). Flutamide.

- FAO Specifications and Evaluations for Agricultural Pesticides - MEFENPYR-DIETHYL. Food and Agriculture Organization of the United Nations.

Sources

- 1. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. Regorafenib - NCI [dctd.cancer.gov]

- 6. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 7. hematologyandoncology.net [hematologyandoncology.net]

- 8. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bosutinib - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mims.com [mims.com]

- 12. What is Bosutinib Monohydrate used for? [synapse.patsnap.com]

- 13. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 14. Ponatinib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]

- 16. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]

- 17. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bicalutamide - Wikipedia [en.wikipedia.org]

- 19. How does flutamide work in prostate cancer? [drugs.com]

- 20. www3.epa.gov [www3.epa.gov]

- 21. Chlorantraniliprole (Chlorantraniliprole) - Revista Cultivar [revistacultivar.com]

- 22. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]

- 23. pomais.com [pomais.com]

- 24. chemicalwarehouse.com [chemicalwarehouse.com]

- 25. Chlorantraniliprole Mode of Action [allpesticides.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. fao.org [fao.org]

- 28. Scimplify Blogs | What are Flubendiamide insecticide’s uses and side effects? [scimplify.com]

- 29. medchemexpress.com [medchemexpress.com]

- 30. scielo.br [scielo.br]

- 31. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms | PLOS One [journals.plos.org]

- 32. Mefenpyr diethyl (Ref: HOE 107892) [sitem.herts.ac.uk]

- 33. researchgate.net [researchgate.net]

- 34. discovery.researcher.life [discovery.researcher.life]

- 35. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [archivog.com]

- 37. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. nchr.elsevierpure.com [nchr.elsevierpure.com]

Role of nitro group in the bioactivity of benzamide derivatives

Executive Summary

The nitro group (

The Physicochemical Imperative

The nitro group is not merely a substituent; it is a profound electronic sink.[1][2] In benzamide derivatives, its role is governed by two primary factors:

-

Electronic Withdrawal: With a Hammett constant (

) of +0.78, the nitro group significantly reduces electron density on the benzene ring. In benzamide histone deacetylase (HDAC) inhibitors, this increases the acidity of the amide protons, potentially strengthening hydrogen bond interactions with active site residues (e.g., Asp101 in HDAC1). -

Redox Potential: The nitro group is susceptible to enzymatic reduction (

). This property is exploited in prodrug strategies where the nitro-benzamide acts as a "Trojan horse," activated only within the target pathogen or hypoxic tumor environment.

Mechanistic Deep Dive: The "Suicide Warhead" (DprE1 Inhibitors)

The most sophisticated application of the nitro group in benzamides is found in the inhibition of Decaprenylphosphoryl-

Unlike competitive inhibitors, nitro-benzamides (e.g., DNB1, BTZ043) function as suicide substrates . They are innocuous until they enter the mycobacterial active site, where they undergo a specific chemical transformation.

Mechanism of Action

-

Binding: The nitro-benzamide binds to the DprE1 active site near the FAD cofactor.

-

Activation: The reduced FAD (

) transfers a hydride to the nitro group, reducing it to a nitroso ( -

Covalent Capture: The electrophilic nitroso group is immediately attacked by the nucleophilic thiol of Cys387 , forming a semimercaptal adduct. This irreversibly inactivates the enzyme.

DOT Diagram: DprE1 Covalent Inhibition Pathway

Figure 1: The "Suicide Substrate" mechanism of nitro-benzamides in tuberculosis therapy. The nitro group acts as a latent warhead activated specifically by the bacterial cofactor.

The "Nitro" Controversy: Metabolism & Toxicity

The utility of nitro-benzamides is counterbalanced by their metabolic liabilities. In mammalian systems, non-specific reduction by hepatic nitroreductases or xanthine oxidase can lead to toxicity.

The Reduction Cascade & Toxicity

The metabolic reduction of the nitro group proceeds through a series of intermediates. The hydroxylamino intermediate is particularly dangerous as it can undergo esterification (O-acetylation) to form nitrenium ions, which are potent DNA alkylating agents (mutagens).

DOT Diagram: Metabolic Liability Pathway

Figure 2: Mammalian metabolic pathway of nitro-benzamides. The "Futile Cycling" step generates reactive oxygen species (ROS), while the hydroxylamine intermediate poses a genotoxic risk.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dinitrobenzamide Derivatives

Rationale: 3,5-dinitrobenzamides are a privileged scaffold for DprE1 inhibition. This protocol uses acid chloride activation for high-yielding amide coupling.

Materials:

-

3,5-Dinitrobenzoic acid (1.0 eq)

-

Thionyl chloride (

) (5.0 eq) -

Appropriate Amine (

) (1.1 eq)[4] -

Triethylamine (

) (2.0 eq) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, suspend 3,5-dinitrobenzoic acid in anhydrous DCM. Add

dropwise, followed by catalytic DMF. -

Reflux: Heat the mixture to reflux (

) for 2 hours until the solution becomes clear (formation of acid chloride). -

Evaporation: Remove excess

and solvent under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM. -

Coupling: Cool the solution to

. Add the amine and -

Monitoring: Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

-

Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

, and brine. Dry over -

Purification: Recrystallize from Ethanol/Water to yield the target nitro-benzamide.

Protocol B: Nitroreductase (NTR) Activation Assay

Rationale: To verify if a new benzamide derivative acts as a substrate for mycobacterial nitroreductase (or DprE1).

-

Enzyme Prep: Recombinant DprE1 or a surrogate bacterial nitroreductase (e.g., E. coli NfsB) is diluted in phosphate buffer (pH 7.4).

-

Substrate Prep: Dissolve the test nitro-benzamide in DMSO (10 mM stock).

-

Reaction: In a 96-well UV-transparent plate, mix:

- Buffer

- Enzyme solution

-

Test Compound (

-

Initiation: Add

NADH or NADPH ( -

Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) or the shift in the compound's

(nitro reduction often causes a hypsochromic shift) using a kinetic microplate reader for 30 mins at

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the effect of nitro group positioning on antimycobacterial activity (MIC) and mammalian cytotoxicity (

| Compound ID | Structure Core | Nitro Position | Target (DprE1) | MIC (M. tb) ( | Cytotoxicity (Vero Cells) | Notes |

| DNB1 | Benzamide | 3,5-dinitro | 0.015 | 0.006 | Ideal "Suicide" substrate. High potency. | |

| Analog A | Benzamide | 4-nitro | 2.5 | 1.2 | Lower potency; mono-nitro less activated. | |

| Analog B | Benzamide | 2-nitro | Steric hindrance prevents enzyme binding. | |||

| Analog C | Benzamide | 3-cyano (Bioisostere) | 15.0 | 8.0 | Loss of covalent mechanism; reversible binder. |